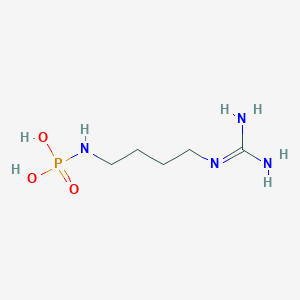
N(4)-phosphoagmatine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(4)-phosphoagmatine is a phosphoramide. It derives from an agmatine. It is a conjugate acid of a N(4)-phosphonatoagmatine(1-).
Applications De Recherche Scientifique
DNA Interaction and Anticancer Therapy
N(4)-phosphoagmatine and similar compounds have been studied in relation to their interactions with DNA, which is significant in the context of platinum-based anticancer therapy. Platinum adducts with nucleotides, particularly those involving guanine nucleotides, are of interest due to their potential role in cancer treatment. These interactions have been explored using methods like capillary electrophoresis coupled to electrospray ionization mass spectrometry (CE/ESI-MS), providing insights into the formation of monoadduct species and their potential therapeutic applications (Warnke et al., 2004).
Phosphorylation Efficiency in DNA Damage Analysis
The efficiency of phosphorylation reactions involving compounds like N(4)-phosphoagmatine is crucial for understanding DNA damage. The 32P-postlabelling technique, a method for analyzing DNA adducts, has been used to study the phosphorylation efficiency of various substrates, including modified nucleotides. This research is essential for quantitatively assessing DNA damage and understanding the biochemical pathways involved in carcinogenesis and other diseases (Hemminki et al., 1990).
Advanced Material Development
Compounds structurally related to N(4)-phosphoagmatine are being investigated for their potential in developing advanced materials with biomedical applications. For instance, research into gelatin-chitosan based films incorporating nanoemulsions with active compounds shows promise in antimicrobial and antioxidant properties, which could have significant implications in food packaging and preservation (Pérez-Córdoba et al., 2017).
Biochemical and Pharmacological Research
The understanding of N(4)-phosphoagmatine and related compounds extends to broader biochemical and pharmacological fields. Research into the subtypes of cAMP phosphodiesterases, including the role of phosphoagmatine, contributes to our knowledge of cellular homeostasis and the development of selective inhibitors for therapeutic use (Müller et al., 1996).
Kinase Targeting in Drug Development
In the realm of drug development, the role of kinase inhibitors, potentially influenced by compounds like N(4)-phosphoagmatine, is a significant area of research. Kinase-targeting agents are being explored for various diseases, including cancer and inflammatory conditions, highlighting the importance of understanding the molecular interactions of these compounds (Rask-Andersen et al., 2014).
Propriétés
Formule moléculaire |
C5H15N4O3P |
|---|---|
Poids moléculaire |
210.17 g/mol |
Nom IUPAC |
[4-(diaminomethylideneamino)butylamino]phosphonic acid |
InChI |
InChI=1S/C5H15N4O3P/c6-5(7)8-3-1-2-4-9-13(10,11)12/h1-4H2,(H4,6,7,8)(H3,9,10,11,12) |
Clé InChI |
UYYDRBKHPQBWOH-UHFFFAOYSA-N |
SMILES |
C(CCN=C(N)N)CNP(=O)(O)O |
SMILES canonique |
C(CCN=C(N)N)CNP(=O)(O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



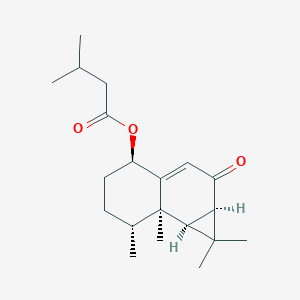

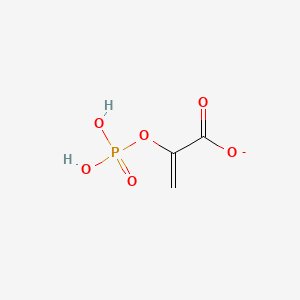
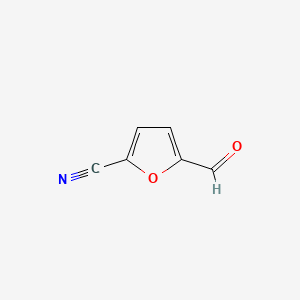
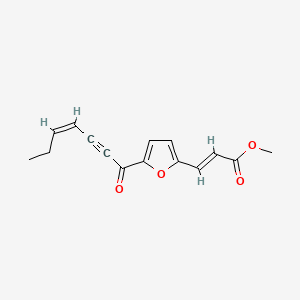
![1-(2,5-Dimethoxyphenyl)-2-[[5-(2-furanyl)-4-propyl-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1206129.png)
![2-[[4-(2,5-dimethylphenyl)-5-(2-methyl-3-furanyl)-1,2,4-triazol-3-yl]thio]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B1206130.png)



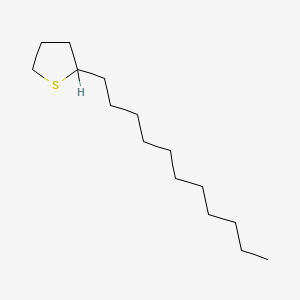
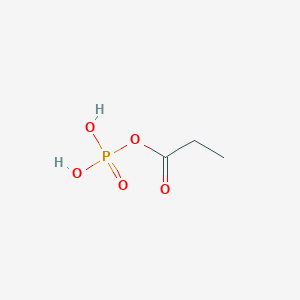

![11-[4-(Dimethylamino)phenyl]-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1206145.png)